molecular formula C9H16O4 B1604905 Dimethyl 3-methylhexanedioate CAS No. 54576-13-5

Dimethyl 3-methylhexanedioate

Cat. No.: B1604905
CAS No.: 54576-13-5
M. Wt: 188.22 g/mol
InChI Key: HOUQYONBQJFBPF-UHFFFAOYSA-N
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Description

Dimethyl 3-methylhexanedioate, also known as 3-Methyl-hexanedioic acid dimethyl ester, is an organic compound with the molecular formula C9H16O4. It is a diester derived from 3-methylhexanedioic acid and methanol. This compound is used in various chemical reactions and has applications in different scientific fields.

Scientific Research Applications

Dimethyl 3-methylhexanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-methylhexanedioate can be synthesized through the esterification of 3-methylhexanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where 3-methylhexanedioic acid and methanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the ester from other by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-methylhexanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 3-methylhexanedioic acid and methanol in the presence of a strong acid or base.

    Reduction: It can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: 3-Methylhexanedioic acid and methanol.

    Reduction: 3-Methylhexanediol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of dimethyl 3-methylhexanedioate depends on the specific reaction or application. In esterification reactions, it acts as an esterifying agent, reacting with acids to form esters. In reduction reactions, it undergoes reduction to form alcohols. The molecular targets and pathways involved vary based on the specific chemical or biological context.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl succinate: An ester derived from succinic acid and methanol.

    Dimethyl glutarate: An ester derived from glutaric acid and methanol.

    Dimethyl adipate: An ester derived from adipic acid and methanol.

Uniqueness

Dimethyl 3-methylhexanedioate is unique due to the presence of a methyl group on the hexanedioic acid backbone, which can influence its reactivity and properties compared to other similar esters. This structural difference can affect its behavior in chemical reactions and its applications in various fields.

Properties

IUPAC Name

dimethyl 3-methylhexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-7(6-9(11)13-3)4-5-8(10)12-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUQYONBQJFBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334670
Record name Dimethyl 3-methylhexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54576-13-5
Record name Dimethyl 3-methylhexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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